molecular formula C16H16N4O2S B3897067 N'-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

N'-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Cat. No. B3897067
M. Wt: 328.4 g/mol
InChI Key: RDDUREABGITKAC-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Furbenzohydrazide and has a chemical formula of C19H18N4O2S.

Mechanism of Action

The mechanism of action of N-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. The compound has been shown to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of inflammatory cytokines, which are involved in the progression of various diseases. Additionally, the compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide in lab experiments include its potential applications in various fields of research, including cancer, diabetes, and inflammation. The compound is also readily available and can be synthesized using relatively simple methods.
The limitations of using N-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research involving N-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide. These include:
1. Further studies to determine the safety and efficacy of the compound in the treatment of various diseases.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Investigation of the potential applications of the compound in other fields of research, including neuroscience and microbiology.
4. Studies to determine the mechanism of action of the compound and its interactions with various enzymes and proteins.
5. Development of new formulations of the compound to improve its bioavailability and effectiveness.

Scientific Research Applications

N-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been extensively studied for its potential applications in various fields of research. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.

properties

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11(14-8-5-9-22-14)18-19-15(21)10-23-16-17-12-6-3-4-7-13(12)20(16)2/h3-9H,10H2,1-2H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDUREABGITKAC-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Reactant of Route 2
N'-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Reactant of Route 4
N'-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.